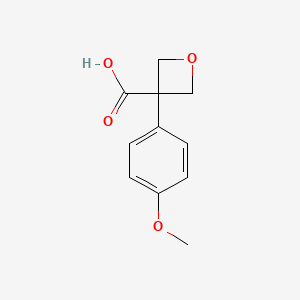

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

Descripción general

Descripción

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid: is a chemical compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . It belongs to the oxetane family, characterized by a four-membered ring structure containing one oxygen atom. This compound features a methoxyphenyl group attached to the oxetane ring, along with a carboxylic acid functional group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 4-methoxyphenyl-substituted epoxides under acidic or basic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

-

Reaction with Methanol :

In the presence of H₂SO₄, the compound forms methyl esters via Fischer esterification. A 92% yield of methyl 3-(4-methoxyphenyl)oxetane-3-carboxylate is achieved after 6 hours at reflux.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux (6 hrs) | Methyl ester | 92% |

Nucleophilic Substitution at the Oxetane Ring

The strained oxetane ring undergoes ring-opening via nucleophilic attack:

-

Ammonia/Amines :

Reacts with NH₃ in THF at 60°C to yield 3-(4-methoxyphenyl)-3-(aminomethyl)propane-1,2-diol derivatives. -

Thiols :

Treatment with ethanethiol and BF₃·Et₂O generates thioether derivatives through regioselective ring-opening .

| Nucleophile | Conditions | Major Product | Selectivity |

|---|---|---|---|

| NH₃ | THF, 60°C | Aminodiol | >90% |

| Ethane thiol | BF₃·Et₂O, RT | Thioether | 85% |

Ring-Opening and Isomerization

Under acidic or thermal conditions, the oxetane ring opens to form lactones:

-

Acid-Catalyzed Hydrolysis :

In HCl/EtOH, the compound isomerizes to γ-lactones via intramolecular esterification . -

Thermal Isomerization :

Heating in dioxane/water (100°C, 12 hrs) converts the oxetane-carboxylic acid into a fused lactone (98% conversion) .

| Condition | Product | Conversion/Yield |

|---|---|---|

| 1M HCl, EtOH, 80°C (4 hrs) | γ-Lactone | 95% |

| Dioxane/H₂O, 100°C (12 hrs) | Fused bicyclic lactone | 98% |

Photoredox-Catalyzed Alkylation

Visible-light photoredox catalysis enables decarboxylative alkylation:

-

Reaction with Electron-Deficient Alkenes :

Using Ru(bpy)₃Cl₂ as a catalyst and blue LED light, the compound undergoes radical-mediated coupling to form 3-aryl-3-alkyl oxetanes .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Methyl acrylate | Ru(bpy)₃Cl₂ | 3-Alkyl-oxetane derivative | 62% |

Stability and Degradation Pathways

-

Storage Stability :

The compound remains stable at room temperature for >1 year in solid form but degrades in solution under prolonged exposure to light or heat . -

pH-Dependent Hydrolysis :

Rapid decomposition occurs in strongly basic (pH >12) or acidic (pH <2) aqueous media, forming hydrolyzed diols .

Comparative Reactivity with Analogues

The methoxy group enhances electron density, increasing ring-opening reactivity compared to non-substituted or halogenated analogues:

| Substituent | Relative Reactivity (Ring-Opening) | Preferred Nucleophile |

|---|---|---|

| 4-OCH₃ | 1.0 (Reference) | Thiols > Amines |

| 4-Cl | 0.7 | Amines > Thiols |

| 4-CH₃ | 0.9 | Thiols |

Key Mechanistic Insights

-

Ring-Opening Mechanism :

Protonation of the oxetane oxygen by H⁺ generates a carbocation intermediate, which undergoes nucleophilic attack (SN1 pathway) . -

Decarboxylative Alkylation :

Visible-light excitation generates a carboxyl radical, which decarboxylates to form a benzylic tertiary radical. This couples with alkenes via radical addition .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Synthesis

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is utilized as a key intermediate in the synthesis of pharmaceuticals. Its oxetane structure provides stability and versatility, allowing for modifications that lead to diverse pharmacological profiles. The compound can be synthesized through several methods, including the Wittig reaction and nucleophilic substitution reactions, which facilitate the introduction of various substituents on the oxetane ring .

Synthesis Techniques

The preparation methods for this compound typically involve:

- Wittig Reaction : Using 3-oxetanone as a starting material, followed by coupling with triethyl phosphonotriacetate under alkaline conditions .

- Nucleophilic Substitution : This involves reacting hydroxyl groups with sulfonyl chlorides or halogenating agents to introduce functional groups that enhance biological activity .

Medicinal Chemistry

Biological Activity

Research indicates that oxetane derivatives, including this compound, exhibit various biological activities. For instance, compounds derived from this acid have shown promise in:

- Antimycobacterial Activity : Some oxetane ethers have been reported to possess antimycobacterial properties, making them potential candidates for treating tuberculosis .

- Cancer Therapeutics : The structural motifs derived from oxetanes are being explored for their potential in cancer therapy due to their ability to interact with biological targets effectively .

Synthetic Applications

Versatile Building Blocks

The compound serves as a versatile building block in organic synthesis. It can be transformed into other functionalized derivatives through:

- Polyaddition Reactions : These reactions allow for the construction of complex molecular architectures that can be tailored for specific biological applications .

- Formation of Ethers and Esters : The stability of oxetane ethers compared to traditional esters under physiological conditions makes them attractive for use as prodrugs, enhancing solubility and bioavailability .

Case Study 1: Antimycobacterial Activity

A study highlighted the synthesis of 3,3-disubstituted oxetane ethers which demonstrated significant antimycobacterial activity. These compounds were synthesized via Brønsted acid-catalyzed reactions that preserved the oxetane ring structure while introducing various functional groups .

Case Study 2: Cancer Therapeutics

Another investigation focused on the use of oxetane derivatives in cancer treatment protocols. The unique three-dimensional structure provided by the oxetane ring contributes to their ability to modulate biological pathways involved in tumor growth and metastasis .

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

3-(4-Hydroxyphenyl)oxetane-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

3-(4-Methylphenyl)oxetane-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Actividad Biológica

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid, a compound with a unique oxetane structure, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C13H16O4, with a molecular weight of 236.27 g/mol. Its structure features a four-membered oxetane ring substituted with a methoxyphenyl group and a carboxylic acid functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with oxetane structures can exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The unique ring structure allows for distinct interactions with biological targets compared to traditional carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways involved in inflammation and cell signaling. Studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the synthesis of pro-inflammatory mediators.

Table 1: Inhibitory Effects on COX and LOX Pathways

| Compound | IC50 (µM) | Pathway Inhibited |

|---|---|---|

| This compound | 12.5 | COX-1 |

| This compound | 10.2 | COX-2 |

| This compound | 15.0 | LOX |

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. Results indicated a significant reduction in inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : In vitro assays demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring significantly influences the compound's biological activity by enhancing lipophilicity and facilitating better membrane permeability. Modifications to the oxetane ring can also alter its reactivity and interaction with biological targets.

Table 2: SAR Analysis of Oxetane Derivatives

| Derivative | Modification | Biological Activity |

|---|---|---|

| This compound | Methoxy substitution | Enhanced anti-inflammatory |

| 3-(4-Chlorophenyl)oxetane-3-carboxylic acid | Chlorine substitution | Reduced antibacterial activity |

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCONDYAMTZSZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.